molecular formula C51H49N5O7 B8027582 Fmoc-Ala-Ala-Asn(Trt)-PAB

Fmoc-Ala-Ala-Asn(Trt)-PAB

Cat. No.: B8027582
M. Wt: 844.0 g/mol
InChI Key: GGDPZZWZHMXMSD-RHIBOQTESA-N
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Description

Fmoc-Ala-Ala-Asn(Trt)-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is composed of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, two alanine residues, an asparagine residue protected by a trityl (Trt) group, and a para-aminobenzoic acid (PAB) moiety. The cleavable nature of this linker allows for controlled drug release, making it a vital component in targeted drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ala-Ala-Asn(Trt)-PAB involves several steps:

    Fmoc Protection: The amino group of alanine is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as diisopropylethylamine.

    Peptide Coupling: The protected alanine residues are coupled using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Asparagine Protection: The asparagine residue is protected with a trityl group using trityl chloride and a base.

    Final Coupling: The protected peptide is coupled with para-aminobenzoic acid using a coupling reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ala-Ala-Asn(Trt)-PAB undergoes several types of reactions:

    Deprotection: The Fmoc group can be removed using a base like piperidine, and the Trt group can be removed using an acid like trifluoroacetic acid.

    Cleavage: The linker can be cleaved under specific conditions, releasing the drug payload.

Common Reagents and Conditions

    Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Trt removal.

    Cleavage: Acidic or enzymatic conditions depending on the specific application.

Major Products Formed

    Deprotection: Free amino groups and the removal of protecting groups.

    Cleavage: Release of the drug payload from the antibody-drug conjugate.

Scientific Research Applications

Fmoc-Ala-Ala-Asn(Trt)-PAB is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are used for targeted cancer therapy, where the drug is delivered specifically to cancer cells, minimizing damage to healthy cells. The cleavable linker ensures that the drug is released only in the target environment, enhancing the efficacy and reducing side effects.

In addition to cancer therapy, this compound is used in:

    Biological Research: Studying protein interactions and cellular processes.

    Medicinal Chemistry: Developing new therapeutic agents.

    Industrial Applications: Manufacturing of specialized peptides and proteins.

Mechanism of Action

The mechanism of action of Fmoc-Ala-Ala-Asn(Trt)-PAB involves its role as a cleavable linker in antibody-drug conjugates. The linker attaches the drug to the antibody, which targets specific cells. Upon reaching the target cells, the linker is cleaved under specific conditions, releasing the drug. This targeted delivery system ensures that the drug exerts its effects precisely where needed, reducing systemic toxicity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Ala-Ala-Asn(Trt)-OH: Another cleavable linker used in ADC synthesis.

    Fmoc-Ala-Ala-Asn(Trt)-NH2: Similar structure but with an amine group instead of para-aminobenzoic acid.

Uniqueness

Fmoc-Ala-Ala-Asn(Trt)-PAB is unique due to its para-aminobenzoic acid moiety, which provides specific cleavage properties and stability. This makes it particularly suitable for certain ADC applications where controlled release is critical.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H49N5O7/c1-33(52-47(59)34(2)53-50(62)63-32-44-42-24-14-12-22-40(42)41-23-13-15-25-43(41)44)48(60)55-45(49(61)54-39-28-26-35(31-57)27-29-39)30-46(58)56-51(36-16-6-3-7-17-36,37-18-8-4-9-19-37)38-20-10-5-11-21-38/h3-29,33-34,44-45,57H,30-32H2,1-2H3,(H,52,59)(H,53,62)(H,54,61)(H,55,60)(H,56,58)/t33-,34-,45-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDPZZWZHMXMSD-RHIBOQTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)C(C)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)[C@H](C)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H49N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

844.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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